1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide - 1234834-49-1

1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Catalog Number: EVT-3102929
CAS Number: 1234834-49-1
Molecular Formula: C18H23FN2O2S2
Molecular Weight: 382.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3R)-5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1) []

Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels, particularly Cav2.2 (N-type calcium channels). It exhibits preferential inhibition under depolarized conditions, suggesting a mechanism reliant on channel activation. [] TROX-1 has demonstrated efficacy in preclinical models for chronic pain, showcasing an improved therapeutic window compared to ziconotide, a clinically used peptidyl Cav2.2 inhibitor. []

2. L-371,257 []

Compound Description: L-371,257 is an oxytocin antagonist. [] This compound serves as the foundation for the development of orally active oxytocin antagonists in the research described. []

3. L-372,662 []

Compound Description: L-372,662 is a potent and selective oxytocin antagonist with good oral bioavailability. [] It demonstrates improved pharmacokinetic properties compared to its predecessor, L-371,257, making it a promising candidate for therapeutic development. []

4. MK-8033 []

Compound Description: MK-8033 is a specific dual inhibitor of c-Met and Ron kinases. Notably, it demonstrates preferential binding to the activated conformation of these kinases. [] MK-8033 is under investigation as a potential cancer treatment. []

5. (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) []

Compound Description: PDTic is a lead compound in the discovery of potent and selective tetrahydroisoquinoline kappa opioid receptor antagonists. []

6. 4-Me-PDTic ((3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) []

Compound Description: 4-Me-PDTic is a potent and selective kappa opioid receptor antagonist derived from the lead compound PDTic. [] It demonstrates significant potential for clinical development based on its pharmacological profile and predicted brain penetration. []

7. 2-(2-Hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one []

Compound Description: This triazole compound, containing a thiophene ring, was synthesized and characterized as part of a study exploring novel antifungal agents. [] Its structure was confirmed using various spectral techniques, including X-ray crystallography. []

8. N-(Piperidin-4-ylmethyl)-1H-indazole-3-carboxamide scaffold []

Compound Description: This scaffold represents a core structure for a series of novel glycogen synthase kinase-3β (GSK-3β) inhibitors. [] These inhibitors were designed based on X-ray cocrystal structures, allowing for optimization of potency and cellular activity. []

9. 3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) []

Compound Description: ISQ-1 is an isoquinolinone derivative that acts as an IKur blocker. [] It demonstrates atrial antifibrillatory effects in dogs with underlying heart failure, making it a potential candidate for treating atrial fibrillation. []

10. 2-Phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol (TAEA) []

Compound Description: TAEA is a triarylethanolamine compound that blocks the ultrarapid delayed rectifier potassium current (IKur) in the heart. [] It displays atrial antifibrillatory effects in dogs with underlying heart failure, suggesting its potential as a treatment for atrial fibrillation. []

11. 1‐(4‐fluorophenyl)‐4‐(4‐hydroxy‐4‐{4‐[(2‐phenyl‐1,3‐thiazol‐4‐yl)methyl]phenyl}piperidin‐1‐yl)butan‐1‐one (HAL derivative) []

Compound Description: This HAL derivative was designed and identified as a potential lead compound for antipsychotic drug development. [] It exhibits a promising binding profile to various serotonin and dopamine receptors, including 5-HT2A, 5-HT1D, D2, D3, and 5-HT1B, and is predicted to have improved blood-brain barrier permeation properties compared to haloperidol. []

12. (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) []

Compound Description: BI 1356, also known as ONDERO, is a novel xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor. It demonstrates a superior potency and longer duration of action compared to other DPP-4 inhibitors, making it a promising candidate for the treatment of type 2 diabetes. []

13. (3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, fumaric acid salt (F 13640) []

Compound Description: F 13640 is a high-efficacy serotonin 5-HT1A receptor agonist. It exhibits both hyperalgesic and analgesic effects, depending on the time course of 5-HT1A receptor occupancy and its concentration in the blood and brain. [] This dual effect highlights the complex pharmacology of 5-HT1A receptor activation and the potential for temporal modulation of pain responses. []

14. (2-iodo-5-nitro-phenyl)-[1-(1-methyl-piperidin-2-ylmethyl)-1H-indol-3-yl]-methanone (AM1241) []

Compound Description: AM1241 is a selective cannabinoid CB2 receptor agonist. [] It effectively suppresses hyperalgesia evoked by intradermal capsaicin, indicating its potential as an analgesic agent for persistent pain states. [] Its action is specifically mediated through CB2 receptors, as demonstrated by blockade by the CB2 antagonist SR144528 but not by the CB1 antagonist SR141716A. []

15. 3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methylpyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone (F15599) []

Compound Description: F15599 is a selective 5-HT1A biased agonist. It preferentially activates somatodendritic 5-HT1A receptors, leading to G protein-coupled inwardly rectifying potassium channel (GIRK) activation, without affecting neurotransmitter release mediated by axonal 5-HT1b/d receptors. [] F15599 demonstrates efficacy in improving respiration in a mouse model of Rett syndrome. []

16. Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1 -yl-methanone []

Compound Description: This compound represents a novel structural class of 5-HT1A receptor agonists. [] Research efforts focused on improving its oral bioavailability led to the discovery of analogues with enhanced and long-lasting 5-HT1A agonist activity. []

17. 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-(H or CH3)-6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone []

Compound Description: This compound represents a series of derivatives designed to investigate the relationship between pharmacophore conformation and agonistic activity at 5-HT1A receptors. [] The study revealed that a combination of 5-methyl and 6-methylamino substituents on the pyridine ring synergistically enhanced 5-HT1A agonist properties. []

18. 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin- 2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (compound 40) []

Compound Description: Compound 40 is a potent 5-HT1A receptor agonist, exhibiting superior activity compared to its 5-unsubstituted analogue. [] It demonstrated significant antidepressant potential in the forced swimming test in rats, exceeding the efficacy of the clinically used antidepressant imipramine. [] Its potent and orally active profile makes it a promising lead for further development as an antidepressant. []

Properties

CAS Number

1234834-49-1

Product Name

1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide

Molecular Formula

C18H23FN2O2S2

Molecular Weight

382.51

InChI

InChI=1S/C18H23FN2O2S2/c19-18-3-1-2-16(10-18)14-25(22,23)20-11-15-4-7-21(8-5-15)12-17-6-9-24-13-17/h1-3,6,9-10,13,15,20H,4-5,7-8,11-12,14H2

InChI Key

UYDJKOGPNZGGFN-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)CC3=CSC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.